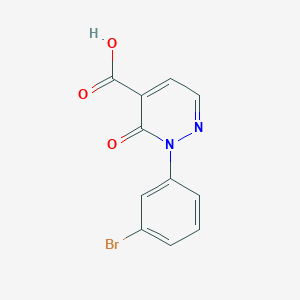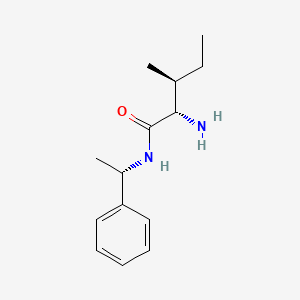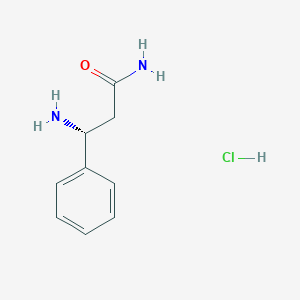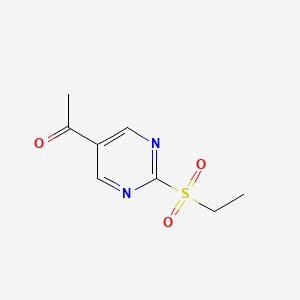
2-((3-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine is a chemical compound with the molecular formula C12H14N4O and a molecular weight of 230.26 g/mol . This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 2-((3-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine typically involves multiple steps. One common method starts with the preparation of benzylidene acetones and ammonium thiocyanates, followed by a series of reactions including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . These steps are carried out under specific reaction conditions to ensure the desired product is obtained with high purity.
Analyse Chemischer Reaktionen
2-((3-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-((3-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds.
Biology: This compound has been studied for its potential antitrypanosomal and antiplasmodial activities.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-((3-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of Trypanosoma brucei rhodesiense and Plasmodium falciparum by interfering with their metabolic processes . The exact molecular targets and pathways are still under investigation, but it is believed that the compound disrupts key enzymes and cellular functions in these pathogens.
Vergleich Mit ähnlichen Verbindungen
2-((3-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine can be compared with other similar compounds such as:
2-aminopyrimidine derivatives: These compounds also exhibit antitrypanosomal and antiplasmodial activities.
4-aminopyrrolo[2,3-d]pyrimidine derivatives: These compounds have shown potential as antitubercular agents.
N-[2(3,4)-aminophenyl]-4-({4-methyl-3-[4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl]-4-((4: These compounds contain a pharmacophoric 2-(arylamino)pyrimidine fragment and have been synthesized for various biological activities.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C12H14N4O |
|---|---|
Molekulargewicht |
230.27 g/mol |
IUPAC-Name |
2-[[3-(aminomethyl)phenyl]methoxy]pyrimidin-4-amine |
InChI |
InChI=1S/C12H14N4O/c13-7-9-2-1-3-10(6-9)8-17-12-15-5-4-11(14)16-12/h1-6H,7-8,13H2,(H2,14,15,16) |
InChI-Schlüssel |
RTZLMVHLRCSTNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)COC2=NC=CC(=N2)N)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(R)-2,5-Diphenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13655451.png)


![6-[(2-Aminocyclohexyl)amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one](/img/structure/B13655466.png)




![7-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13655509.png)
![2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine hydrochloride](/img/structure/B13655517.png)


